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Compound of Interest

Compound Name: 2-Fluoro-1,4-dimethylbenzene

Cat. No.: B1337617

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties,
and synthesis of 2-Fluoro-1,4-dimethylbenzene, a key aromatic compound in various
research and development applications.

Chemical Structure and Properties

2-Fluoro-1,4-dimethylbenzene, also known as 2-fluoro-p-xylene, is an aromatic hydrocarbon
with the chemical formula CsHsF.[1] Its molecular weight is 124.15 g/mol .[1] The structure
consists of a benzene ring substituted with a fluorine atom at position 2, and two methyl groups
at positions 1 and 4. This substitution pattern is crucial as the fluorine atom's high
electronegativity influences the molecule's reactivity and regioselectivity in subsequent
chemical transformations.[2]

Structure Diagram:
Caption: Chemical structure of 2-Fluoro-1,4-dimethylbenzene.

Physical and Chemical Properties:
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Property Value Reference
Molecular Formula CsHoF [1]
Molecular Weight 124.15 g/mol [1]
Boiling Point 144.7 °C [3]
Melting Point -6 °C [3]
Density 0.983 g/mL [3]
Flash Point 30.9°C [3]
Appearance Colorless to pale yellow liquid [3]

- Slightly soluble in acetonitrile
Solubility [3]
and chloroform.

Spectroscopic Data

Detailed spectroscopic data is essential for the unambiguous identification and characterization
of 2-Fluoro-1,4-dimethylbenzene.

1H NMR Spectroscopy:

The proton NMR spectrum is expected to show distinct signals for the aromatic and methyl
protons. The aromatic protons will exhibit complex splitting patterns due to proton-proton and
proton-fluorine couplings.[2] The two methyl groups, being in different chemical environments
relative to the fluorine atom, are expected to show slightly different chemical shifts, likely in the
range of 6 2.2—-2.4 ppm.[2]

13C NMR Spectroscopy:

The 13C NMR spectrum will reveal the number of unique carbon environments in the molecule.
Due to the molecule's asymmetry, eight distinct signals are expected. The carbon atom directly
bonded to the fluorine will show a large one-bond carbon-fluorine coupling constant (*JCF).[4]
Other carbons in the aromatic ring will exhibit smaller, long-range carbon-fluorine couplings.

19F NMR Spectroscopy:
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The °F NMR spectrum is expected to display a single resonance for the fluorine atom. The
chemical shift of this signal is influenced by the electronic effects of the two methyl groups on
the aromatic ring.[2]

Infrared (IR) Spectroscopy:

The IR spectrum will show characteristic absorption bands for the functional groups present.
Key expected vibrations include:

e C-H stretching (aromatic): ~3100-3000 cm~1
e C-H stretching (aliphatic): ~2975-2850 cm~1
e C=C stretching (aromatic): ~1600 and 1500 cm~!

e C-F stretching: A strong band in the 1250-1000 cm~1* region.[1] The region between 1500
cm~1 and 400 cm~1 represents the fingerprint region, which is unique to the molecule.[1]

Mass Spectrometry:

The mass spectrum is expected to show a molecular ion peak (M*) at an m/z of approximately
124, corresponding to the molecular weight of the compound.[2] Common fragmentation
patterns for aromatic compounds include the loss of a methyl group (M-15) and benzylic
cleavage.[2] The presence of fluorine may lead to fragments resulting from the loss of a fluorine
atom or hydrogen fluoride (HF).[2]

Experimental Protocols

Synthesis of 2-Fluoro-1,4-dimethylbenzene via the Balz-Schiemann Reaction:
A common and effective method for the synthesis of aryl fluorides is the Balz-Schiemann
reaction.[5][6] This two-step procedure involves the diazotization of a primary aromatic amine

followed by the thermal decomposition of the resulting diazonium tetrafluoroborate salt.[6] For
the synthesis of 2-Fluoro-1,4-dimethylbenzene, the starting material is 2,5-dimethylaniline.

Experimental Workflow:
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Click to download full resolution via product page
Caption: Workflow for the synthesis of 2-Fluoro-1,4-dimethylbenzene.
Detailed Methodology:

¢ Diazotization:

o

In a suitable reaction vessel, add 400g of 40% fluoroboric acid to 50ml of water.

[¢]

Cool the mixture to approximately 0 °C using an ice bath.

[e]

While maintaining the temperature and stirring, slowly add 72.5g of 2,5-dimethylaniline.

o

Prepare a solution of 40g of sodium nitrite in 120ml of ice water.

o

Slowly add the sodium nitrite solution to the reaction mixture.

[¢]

Allow the mixture to stand, which will result in the precipitation of the 2,5-
dimethylbenzenediazonium tetrafluoroborate salt.

e |solation of the Diazonium Salt:
o Filter the precipitated diazonium salt.

o Wash the salt sequentially with a small amount of a 1:1 mixture of methanol and ether, and
then with ether alone.

o Drain the salt thoroughly to remove excess solvent.
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e Thermal Decomposition:

o The decomposition of the diazonium salt can be carried out at room temperature, ensuring
the temperature does not exceed 30 °C. Gentle heating may be applied if necessary.

e Purification:

[¢]

The decomposition products are subjected to steam distillation.
o Separate the resulting oil layer.

o Dry the organic layer using anhydrous calcium chloride.

o Perform fractional distillation on the dried product.

o Collect the fraction that boils between 145-147 °C to obtain pure 2-fluoro-1,4-
dimethylbenzene. This procedure is reported to yield approximately 59g (80%) of the final
product.[6]

General Protocol for Spectroscopic Analysis:

 NMR Spectroscopy: Prepare a solution of 2-Fluoro-1,4-dimethylbenzene in a deuterated
solvent (e.g., CDCIs). Acquire 1H, 13C, and °F NMR spectra using a standard NMR
spectrometer.

» IR Spectroscopy: Obtain the IR spectrum of a thin film of the neat liquid using an FTIR
spectrometer.

e Mass Spectrometry: Analyze the compound using a mass spectrometer, typically with
electron ionization (EI), to obtain the mass spectrum and fragmentation pattern.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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